5-Isocyanato-1,3-benzodioxole
Overview
Description
5-Isocyanato-1,3-benzodioxole is an organic compound with the molecular formula C8H5NO3. It is a derivative of benzodioxole, featuring an isocyanate functional group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
Related compounds, such as 1,3-benzodioxole derivatives, have been shown to act as potent auxin receptor agonists . These receptors play a crucial role in plant growth and development .
Mode of Action
Similar compounds, such as 1,3-benzodioxole derivatives, have been found to interact with auxin receptors, enhancing root-related signaling responses . This interaction results in a promotive effect on root growth .
Biochemical Pathways
Related compounds, such as 1,3-benzodioxole derivatives, have been shown to enhance auxin response reporter’s transcriptional activity . This suggests that these compounds may affect the auxin signaling pathway, leading to downstream effects on root growth .
Result of Action
Related compounds, such as 1,3-benzodioxole derivatives, have been shown to promote root growth in plants . This suggests that 5-Isocyanato-1,3-benzodioxole may have similar effects.
Biochemical Analysis
Biochemical Properties
5-Isocyanato-1,3-benzodioxole plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, such as amino groups in lysine residues. This reactivity allows this compound to modify enzyme activity, potentially inhibiting or activating specific biochemical pathways. For instance, it may interact with enzymes involved in detoxification processes, altering their function and impacting cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the proliferation of cancer cells by interacting with microtubules, which are essential for cell division . Additionally, it may alter the expression of genes involved in cell cycle regulation, leading to changes in cellular growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the covalent modification of proteins, which can inhibit or activate enzyme activity. This compound can bind to the active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic reactions. Alternatively, it may induce conformational changes in proteins, leading to altered activity. These interactions can result in changes in gene expression, as the modified proteins may act as transcription factors or signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it may degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable at low temperatures but may degrade when exposed to heat or light . Long-term exposure to this compound can result in persistent changes in cellular function, such as sustained inhibition of enzyme activity or prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes and may be transported by specific binding proteins or transporters. Once inside the cell, this compound can accumulate in certain organelles, such as the endoplasmic reticulum or mitochondria, where it may exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be found in the cytoplasm, where it can modify cytoskeletal proteins and affect cell structure and motility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanato-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with phosgene or other isocyanate-forming reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of temperature and pressure to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 5-Isocyanato-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form urea derivatives.
Addition Reactions: It can participate in addition reactions with alcohols and amines to form carbamates and ureas, respectively.
Polymerization: It can polymerize under certain conditions to form polyurethanes.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and water.
Catalysts: Tertiary amines and metal catalysts are often used to accelerate the reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products:
Urea Derivatives: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
5-Isocyanato-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Comparison with Similar Compounds
1,3-Benzodioxole: A parent compound without the isocyanate group.
3,4-(Methylenedioxy)phenyl isocyanate: A structurally similar compound with a different substitution pattern.
1,2-Methylenedioxybenzene: Another benzodioxole derivative with different functional groups.
Uniqueness: 5-Isocyanato-1,3-benzodioxole is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound in various industrial and research applications .
Properties
IUPAC Name |
5-isocyanato-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-4-9-6-1-2-7-8(3-6)12-5-11-7/h1-3H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTXYMVUACJZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411209 | |
Record name | 5-isocyanato-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69922-28-7 | |
Record name | 3,4-(Methylenedioxy)phenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69922-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-isocyanato-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzodioxol-5-yl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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